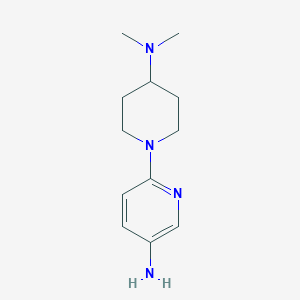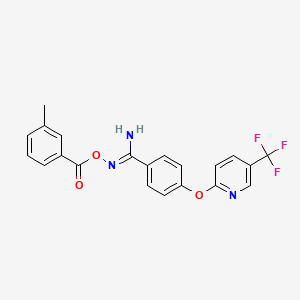
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester (COTEE) is an organic compound with a molecular formula of C9H9NO3S. It is a synthetic derivative of the naturally occurring thiophene ring system and is widely used in research and development of new materials and compounds. COTEE is a versatile compound with a wide range of applications, including in the synthesis of pharmaceuticals and in the development of new catalysts.
Aplicaciones Científicas De Investigación
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester has a wide range of applications in scientific research. It has been used in the synthesis of pharmaceuticals such as anti-cancer drugs, as well as in the development of new catalysts for the production of organic compounds. This compound has also been used to study the biological effects of thiophene derivatives and to investigate the mechanisms of action of these compounds.
Mecanismo De Acción
The mechanism of action of 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester is not yet fully understood. However, studies have shown that this compound can interact with proteins and other biomolecules, leading to changes in the structure and function of these molecules. It has also been suggested that this compound may act as an inhibitor of certain enzymes, which could lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, studies have suggested that this compound may have anti-cancer and anti-inflammatory properties. It has also been suggested that it may have an effect on the immune system, as well as on the metabolism of carbohydrates and lipids. Further research is needed to better understand the effects of this compound on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester in laboratory experiments is its versatility. This compound can be used in a variety of reactions, making it a useful tool for scientists in the development of new materials and compounds. However, there are some limitations to using this compound in laboratory experiments. It can be difficult to control the reaction conditions, and the yield of this compound can be low. Additionally, this compound is not very stable, making it difficult to store for long periods of time.
Direcciones Futuras
There are a number of potential future directions for research on 5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester. One potential direction is the development of more efficient methods of synthesis. Another potential direction is the investigation of the biological effects of this compound and its potential applications in medicine. Additionally, further research could be conducted to better understand the mechanisms of action of this compound and its effects on the human body. Finally, further research could be conducted to improve the stability of this compound and to develop methods for storing it for longer periods of time.
Métodos De Síntesis
5-Cyano-2-(2-oxo-propyl)-thiophene-3-carboxylic acid ethyl ester can be synthesized by a number of methods. The most common method is a reaction between 2-chloro-5-cyano-thiophene-3-carboxylic acid and ethyl bromide in the presence of a base such as sodium hydroxide. This reaction produces this compound in a high yield. Other methods of synthesis include using a Grignard reagent, a palladium-catalyzed coupling reaction, and a copper-catalyzed cyclization reaction.
Propiedades
IUPAC Name |
ethyl 5-cyano-2-(2-oxopropyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3S/c1-3-15-11(14)9-5-8(6-12)16-10(9)4-7(2)13/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXVKEVZUKVEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C#N)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[(2-ethoxyethyl)amino]butanoate](/img/structure/B6352257.png)


![t-Butyl 4-[(Z)-(cyanoimino)(methylthio)methyl]piperazine-1-carboxylate](/img/structure/B6352278.png)
![tert-Butyl N-[(2S,4R)-2-methyl-4-piperidyl]carbamate](/img/structure/B6352279.png)
![Methyl 3-{[3-(morpholin-4-yl)propyl]amino}butanoate](/img/structure/B6352297.png)
![Methyl 3-[(pyridin-3-ylmethyl)amino]butanoate](/img/structure/B6352299.png)
![Methyl 3-{[2-(dimethylamino)ethyl]amino}butanoate](/img/structure/B6352306.png)
![Methyl 3-[(3-ethoxypropyl)amino]butanoate](/img/structure/B6352309.png)
![Methyl 3-{[3-(dimethylamino)propyl]amino}butanoate](/img/structure/B6352317.png)
![Methyl 3-[(3-methylbutyl)amino]butanoate](/img/structure/B6352328.png)
![Methyl 3-{[(4-methoxyphenyl)methyl]amino}butanoate](/img/structure/B6352350.png)
![Methyl 3-[(furan-2-ylmethyl)amino]butanoate](/img/structure/B6352352.png)
![Methyl 3-{[3-(diethylamino)propyl]amino}butanoate](/img/structure/B6352358.png)